molecular formula C15H14ClN3O5S B3713815 4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B3713815
M. Wt: 383.8 g/mol
InChI Key: ICPCOGVRGPWVER-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 4-chlorobenzamide to introduce the nitro group, followed by the sulfonation of the resulting compound to attach the sulfonamide group. The final step involves the coupling of the sulfonated intermediate with 2-(4-sulfamoylphenyl)ethylamine under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 4-amino-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized sulfonamide derivatives.

Scientific Research Applications

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfonamide group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of a nitro group.

    4-chloro-2-nitroaniline: Lacks the sulfonamide and ethylbenzamide groups.

    N-(4-sulfamoylphenyl)benzamide: Lacks the chloro and nitro groups.

Uniqueness

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O5S/c16-13-6-3-11(9-14(13)19(21)22)15(20)18-8-7-10-1-4-12(5-2-10)25(17,23)24/h1-6,9H,7-8H2,(H,18,20)(H2,17,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCOGVRGPWVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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